BenchChemオンラインストアへようこそ!

1-Azaspiro[4.5]dec-3-ene

Lipophilicity Drug design ADME prediction

1-Azaspiro[4.5]dec-3-ene is an unsaturated spirocyclic amine with the molecular formula C9H15N and a molecular weight of 137.22 g/mol. It features a nitrogen atom at the spiro junction bridging a pyrroline ring and a cyclohexane ring, creating a conformationally restricted scaffold.

Molecular Formula C9H15N
Molecular Weight 137.226
CAS No. 1955553-94-2
Cat. No. B2876961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[4.5]dec-3-ene
CAS1955553-94-2
Molecular FormulaC9H15N
Molecular Weight137.226
Structural Identifiers
SMILESC1CCC2(CC1)C=CCN2
InChIInChI=1S/C9H15N/c1-2-5-9(6-3-1)7-4-8-10-9/h4,7,10H,1-3,5-6,8H2
InChIKeyXQJPKVRKESBWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Azaspiro[4.5]dec-3-ene (CAS 1955553-94-2): Spirocyclic Amine Scaffold Procurement Guide


1-Azaspiro[4.5]dec-3-ene is an unsaturated spirocyclic amine with the molecular formula C9H15N and a molecular weight of 137.22 g/mol . It features a nitrogen atom at the spiro junction bridging a pyrroline ring and a cyclohexane ring, creating a conformationally restricted scaffold [1]. This compound serves as a versatile small-molecule building block in medicinal chemistry and agrochemical research, particularly as a precursor for derivatives of the insecticide spirotetramat . Its single hydrogen bond donor and acceptor, zero rotatable bonds, and moderate lipophilicity (LogP ~1.85) position it as a compact, rigid fragment for lead optimization programs .

Why Generic 1-Azaspiro[4.5]dec-3-ene Substitution Risks Project Reproducibility


Spirocyclic amine scaffolds with identical ring sizes but different heteroatom composition, saturation, or substitution patterns exhibit distinct physicochemical profiles that critically influence ADME properties and synthetic derivatization outcomes [1]. Even among close analogs such as 8-azaspiro[4.5]decane, 1-oxa-8-azaspiro[4.5]dec-3-ene, and 2-oxa-1-azaspiro[4.5]dec-3-ene, variations in LogP, topological polar surface area (TPSA), and hydrogen bond acceptor count can alter membrane permeability, solubility, and target binding [2]. Simple vendor-to-vendor interchange without verifying these molecular descriptors against the specific CAS 1955553-94-2 may lead to divergent biological results or synthetic dead-ends. The quantitative evidence below demonstrates precisely where 1-azaspiro[4.5]dec-3-ene diverges from its closest in-class alternatives.

Quantitative Differentiation of 1-Azaspiro[4.5]dec-3-ene for Procurement Decision-Making


LogP Comparison: 1-Azaspiro[4.5]dec-3-ene vs. Saturated 8-Azaspiro[4.5]decane and Oxa-Analogs

1-Azaspiro[4.5]dec-3-ene (LogP 1.85) is less lipophilic than the saturated analog 8-azaspiro[4.5]decane (LogP 2.3) but more lipophilic than the oxa-containing 2-oxa-1-azaspiro[4.5]dec-3-ene (LogP 1.7) [1][2]. This intermediate lipophilicity may offer a balanced pharmacokinetic profile, avoiding the excessive metabolic clearance associated with higher LogP scaffolds and poor membrane permeability of overly polar oxa-analogs.

Lipophilicity Drug design ADME prediction

Topological Polar Surface Area (TPSA): 1-Azaspiro[4.5]dec-3-ene Exhibits 43% Lower TPSA Than 2-Oxa-1-azaspiro[4.5]dec-3-ene

1-Azaspiro[4.5]dec-3-ene has a TPSA of 12.03 Ų, identical to 8-azaspiro[4.5]decane (12 Ų) but 43% lower than 2-oxa-1-azaspiro[4.5]dec-3-ene (21.3 Ų) [1][2]. The additional oxygen atom in the oxa-analog introduces a second hydrogen bond acceptor, nearly doubling TPSA and potentially reducing passive membrane permeability. For CNS-targeted programs where TPSA < 60-70 Ų is typically required, both scaffolds are acceptable, but the lower TPSA of the 1-aza scaffold provides greater flexibility in subsequent functionalization before exceeding permeability thresholds.

Membrane permeability Drug-likeness Scaffold selection

Hydrogen Bond Acceptor Count: Single HBA in 1-Azaspiro[4.5]dec-3-ene vs. Dual HBA in Oxa-Analogs

1-Azaspiro[4.5]dec-3-ene contains exactly one hydrogen bond acceptor (the pyrroline nitrogen), identical to 8-azaspiro[4.5]decane but half the count of 2-oxa-1-azaspiro[4.5]dec-3-ene, which has two HBA (nitrogen plus oxygen) [1][2]. In fragment-based screening, the number of hydrogen bond acceptors directly influences the number of possible interaction geometries with protein targets. A lower HBA count reduces promiscuous binding and can enhance selectivity profiles in lead optimization [3].

Hydrogen bonding Selectivity Fragment-based drug discovery

Commercial Purity Specification: Consistent 95% Minimum Purity Across Multiple Independent Vendors

Three independent suppliers (AKSci, CymitQuimica/Biosynth, and Leyan) each specify a minimum purity of 95% for 1-Azaspiro[4.5]dec-3-ene . This cross-vendor consensus on purity specification provides procurement flexibility and reduces single-supplier dependency risk. In contrast, the saturated analog 8-azaspiro[4.5]decane shows variable purity specifications across vendors (95% from Enamine, 98% from Fluorochem and Aladdin), potentially complicating direct substitution without additional quality verification [1].

Quality control Vendor qualification Batch consistency

Synthetic Versatility: Unsaturation Enables Derivatization Pathways Absent in Saturated 8-Azaspiro[4.5]decane

The presence of a C3-C4 double bond in 1-azaspiro[4.5]dec-3-ene enables a range of alkene-specific transformations — including epoxidation, dihydroxylation, hydroboration, and cycloaddition — that are not accessible with the fully saturated 8-azaspiro[4.5]decane scaffold . While the unsaturated bond is a defining structural feature referenced in multiple synthetic protocols for azaspiro derivatives [1], no direct experimental yield comparison for the unsubstituted parent scaffold was identified in the literature. This absence of quantitative reaction data limits the strength of this claim. Nevertheless, the structural distinction constitutes a class-level inference: the olefin serves as a synthetic handle for introducing functional groups that can modulate biological activity or physicochemical properties.

Chemical diversification Scaffold functionalization Synthetic chemistry

Molecular Weight Advantage: 1-Azaspiro[4.5]dec-3-ene (137.22 Da) Offers Lower Mass Than Saturated or Oxa-Analogs for Fragment-Based Design

With a molecular weight of 137.22 g/mol, 1-azaspiro[4.5]dec-3-ene is lighter than both 8-azaspiro[4.5]decane (139.24 g/mol, due to two additional hydrogen atoms) and 2-oxa-1-azaspiro[4.5]dec-3-ene (139.19 g/mol) [1][2]. Although the absolute difference of ~2 Da is modest, in fragment-based drug discovery where the rule-of-three guideline recommends MW < 300 Da, every dalton matters for optimizing ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count). The target compound contains 10 heavy atoms versus 10 for the saturated analog and 10 for the oxa-analog, resulting in similar heavy atom counts but slightly different molecular weights due to elemental composition (C9H15N vs. C9H17N vs. C8H13NO) [3].

Fragment-based drug discovery Ligand efficiency Molecular weight

Optimal Application Scenarios for 1-Azaspiro[4.5]dec-3-ene in Research and Industrial Procurement


Fragment-Based Screening Libraries Requiring Low TPSA and Controlled Lipophilicity

For fragment libraries targeting intracellular or CNS proteins, 1-azaspiro[4.5]dec-3-ene (TPSA 12.03 Ų, LogP 1.85) offers a balanced profile that avoids the higher TPSA of oxa-analogs (21.3 Ų) while maintaining lower lipophilicity than saturated 8-azaspiro[4.5]decane (LogP 2.3) [1]. This scaffold is suitable for primary screening cascades where passive permeability is a prerequisite.

Agrochemical Lead Optimization — Spirotetramat Derivative Synthesis

The 1-azaspiro[4.5]dec-3-ene core is structurally related to the spirotetramat pharmacophore, a commercial insecticide targeting acetyl-CoA carboxylase . Procurement of the unsubstituted scaffold enables SAR exploration by installation of aryl, acyl, and carbamate substituents at multiple positions, potentially yielding new ACC inhibitors with differentiated resistance profiles.

Synthetic Methodology Development Using Alkene-Functionalized Spirocyclic Scaffolds

The C3-C4 olefin in 1-azaspiro[4.5]dec-3-ene provides a reactive handle for developing and benchmarking new catalytic transformations (e.g., asymmetric epoxidation, hydrofunctionalization) on conformationally constrained substrates . The rigid spirocyclic framework eliminates conformational ambiguity in mechanistic studies, making it a superior substrate relative to flexible acyclic amines.

Multi-Vendor Procurement Strategy with Quality Assurance Consistency

Because three independent suppliers (AKSci, CymitQuimica/Biosynth, Leyan) consistently offer 95% minimum purity for this compound [1], procurement managers can implement competitive bidding or backup-supplier strategies without compromising quality specifications — a logistical advantage not uniformly available for all spirocyclic amine scaffolds.

Quote Request

Request a Quote for 1-Azaspiro[4.5]dec-3-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.